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molecular formula C10H11N3O B107448 3-(4-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 19541-95-8

3-(4-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No. B107448
M. Wt: 189.21 g/mol
InChI Key: UPAGEJODHNVJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163729B2

Procedure details

To a solution of 5-(4-methoxyphenyl)-1H-pyrazol-3-ylamine (12 g, 62.8 mmol) and N,N-diisopropylethylamine (10.96 mL, 62.8 mmol) in dry N,N-dimethylformamide (150 mL) at −10° C. was added a solution of 5-bromovaleryl chloride (8.4 mL, 62.8 mmol) in dry N,N-dimethylformamide (50 mL) slowly (˜40 min) and the reaction mixture was allowed to stir at −10 to 0° C. for 8 hrs. Sodium iodide (9.44 g, 62.8 mmol) was added at 0° C. and followed by N-acetylhomopiperazine (8.24 mL, 62.8 mmol) and N,N-diisopropylethylamine (10.96 mL, 62.8 mmol) and the reaction mixture was allowed to stir at 50° C. for 18 hrs. The solvent was removed in vacuo. The residue was dissolved in methylene chloride (500 mL) and saturated aqueous sodium bicarbonate (500 mL) and the mixture was stirred at room temperature for 30 minutes. The organic layer was separated, dried over sodium sulfate, and the solvent was removed in vacuo to provide 25.8 g (99%) of 5-(4-acetyl-1,4-diazepan-1-yl)-N-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)pentanamide as a thick light yellow oil (crude).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
10.96 mL
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.44 g
Type
reactant
Reaction Step Two
Quantity
8.24 mL
Type
reactant
Reaction Step Three
Quantity
10.96 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[NH:13][N:12]=[C:11]([NH2:14])[CH:10]=2)=[CH:5][CH:4]=1.C(N(CC)C(C)C)(C)C.Br[CH2:25][CH2:26][CH2:27][CH2:28][C:29](Cl)=[O:30].[I-].[Na+].[C:34]([N:37]1[CH2:43][CH2:42][CH2:41][NH:40][CH2:39][CH2:38]1)(=[O:36])[CH3:35]>CN(C)C=O>[C:34]([N:37]1[CH2:43][CH2:42][CH2:41][N:40]([CH2:25][CH2:26][CH2:27][CH2:28][C:29]([NH:14][C:11]2[CH:10]=[C:9]([C:6]3[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=3)[NH:13][N:12]=2)=[O:30])[CH2:39][CH2:38]1)(=[O:36])[CH3:35] |f:3.4|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=CC(=NN1)N
Name
Quantity
10.96 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
8.4 mL
Type
reactant
Smiles
BrCCCCC(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
9.44 g
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
8.24 mL
Type
reactant
Smiles
C(C)(=O)N1CCNCCC1
Step Four
Name
Quantity
10.96 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 (± 5) °C
Stirring
Type
CUSTOM
Details
to stir at −10 to 0° C. for 8 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at 50° C. for 18 hrs
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride (500 mL)
STIRRING
Type
STIRRING
Details
saturated aqueous sodium bicarbonate (500 mL) and the mixture was stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(=O)N1CCN(CCC1)CCCCC(=O)NC1=NNC(=C1)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 25.8 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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